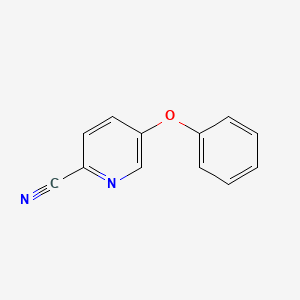

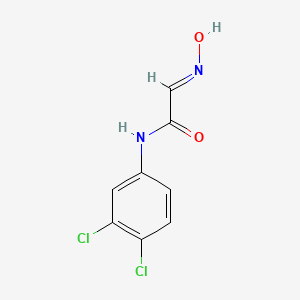

![molecular formula C12H13ClN2OS B2407021 {2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol CAS No. 341965-46-6](/img/structure/B2407021.png)

{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol (CBM) is a compound belonging to the class of imidazolium-containing sulfonamides. It is a potent compound that has been studied for its potential applications in scientific research and laboratory experiments. In

Scientific Research Applications

Nucleophilic Reactivity

The compound "{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol" demonstrates interesting nucleophilic properties. Research by Mlostoñ et al. (2008) found that 1,4,5-trisubstitued 2,3-dihydro-1H-imidazole-2-thiones react with electrophilic reagents via the S- or N(3)-atom. The reaction in methanol at room temperature with dimethyl acetylenedicarboxylate occurs by nucleophilic addition of the S-atom, forming 2-[(1H-imidazol-2-yl)sulfanyl]fumarates. This study highlights the potential of such compounds in synthetic chemistry applications due to their nucleophilic reactivity (Mlostoñ et al., 2008).

Synthesis of Derivatives

Ohta et al. (1987) researched the synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives. They were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. The alcohols were convertible into carbonyl compounds via quaternary salts. This research shows the versatility of these imidazole derivatives in synthesizing various carbonyl compounds, which are crucial in numerous chemical syntheses (Ohta et al., 1987).

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Pharmacokinetics

Based on its chemical structure, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s activity may be affected by the pH of the environment, as changes in pH can affect the compound’s ionization state and, consequently, its ability to interact with its targets .

properties

IUPAC Name |

[2-[(4-chlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c1-15-11(7-16)6-14-12(15)17-8-9-2-4-10(13)5-3-9/h2-6,16H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJQXPOEEQOVFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

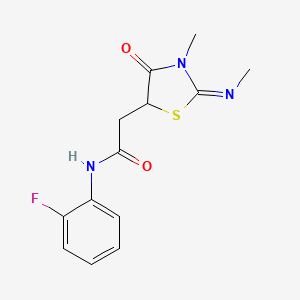

![Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2406939.png)

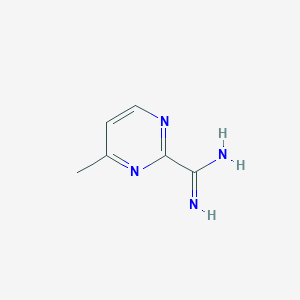

![Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2406944.png)

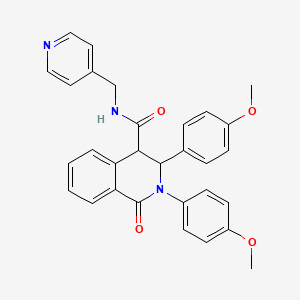

![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406947.png)

![N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2406948.png)

![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)

![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)

![2-Chloro-N-[(2-fluoro-3-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2406957.png)

![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)